molecular formula C19H20N2O5 B11049807 2,3,4-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide

2,3,4-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide

Cat. No.: B11049807
M. Wt: 356.4 g/mol
InChI Key: NLWJCDSBEAADQY-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a trimethoxybenzamide moiety linked to a tetrahydroquinoline structure, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Trimethoxybenzamide Group: The trimethoxybenzamide group is introduced through an amide coupling reaction. This involves reacting the tetrahydroquinoline derivative with 2,3,4-trimethoxybenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated benzamide derivatives.

Scientific Research Applications

2,3,4-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s trimethoxybenzamide moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The tetrahydroquinoline structure may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trimethoxybenzamide: Lacks the tetrahydroquinoline structure, resulting in different biological activity.

    2,3,4-Trimethoxy-N-phenylbenzamide: Similar structure but with a phenyl group instead of the tetrahydroquinoline.

    2,3,4-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide: Similar but with an acetamide group instead of benzamide.

Uniqueness

2,3,4-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide is unique due to its combined trimethoxybenzamide and tetrahydroquinoline structures, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

2,3,4-trimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide

InChI

InChI=1S/C19H20N2O5/c1-24-15-9-8-12(16(25-2)17(15)26-3)18(22)21-14-10-11-6-4-5-7-13(11)20-19(14)23/h4-9,14H,10H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

NLWJCDSBEAADQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2CC3=CC=CC=C3NC2=O)OC)OC

Origin of Product

United States

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